molecular formula C21H26N2O3S B5618669 6,7-dimethoxy-2-[1-(3-thienylcarbonyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-[1-(3-thienylcarbonyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5618669
M. Wt: 386.5 g/mol
InChI Key: NMVMWIYEQYEGDS-UHFFFAOYSA-N
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Description

  • This compound is a part of the tetrahydroisoquinoline class, which includes various derivatives with significant biological activities. These compounds have been investigated for their potential in treating different medical conditions and in various biochemical applications.

Synthesis Analysis

  • The synthesis of related tetrahydroisoquinoline compounds often involves multistep processes including acylation, Bischler-Napieralski reactions, reductions, and salt formations. These methods result in various derivatives with different properties and potential applications (Xi, 2011).

Molecular Structure Analysis

  • The molecular structure of tetrahydroisoquinoline derivatives, including the compound , often features a half-chair conformation in the N-heterocycle and specific orientations of the substituents. This structural arrangement can significantly influence the compound's reactivity and interactions with biological targets (Chakka et al., 2011).

Chemical Reactions and Properties

  • Tetrahydroisoquinolines undergo various chemical reactions, leading to the formation of diverse compounds with different pharmacological properties. For instance, reactions with acyl iso(thio)cyanates yield oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines, showcasing the versatility of these compounds in synthetic chemistry (Afon’kin et al., 2011).

Physical Properties Analysis

  • The physical properties of these compounds are often characterized by their crystalline structures and the presence of water molecules of crystallization in their solid forms. These features can impact their solubility, stability, and suitability for various applications (Chakka et al., 2011).

Mechanism of Action

The mechanism of action of tetrahydroisoquinolines can vary widely and depends on their specific structure and functional groups. Some tetrahydroisoquinolines have been found to have biological activity and are used in drug development .

Future Directions

Tetrahydroisoquinolines and their derivatives are a topic of ongoing research due to their potential applications in medicinal chemistry . Future research may focus on synthesizing new derivatives and studying their properties and biological activity.

properties

IUPAC Name

[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-25-19-10-15-5-8-22(12-17(15)11-20(19)26-2)18-4-3-7-23(13-18)21(24)16-6-9-27-14-16/h6,9-11,14,18H,3-5,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVMWIYEQYEGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)C(=O)C4=CSC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone

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